4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide
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Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide is an organic compound characterized by its aromatic structure with nitro, chloro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated product is then reacted with 3-(dimethylamino)propylamine under controlled conditions to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and amidation processes, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Reduction: 4-chloro-N-[3-(dimethylamino)propyl]-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide has several research applications:
Medicinal Chemistry: It can be used as a precursor for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism by which 4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The nitro and amide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide: Similar structure but with one less nitro group.
4-chloro-N-[3-(dimethylamino)propyl]-3,5-diaminobenzamide: Reduction product with amino groups instead of nitro groups.
Uniqueness
4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a chloro substituent, which can significantly influence its reactivity and interactions with biological targets. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C12H15ClN4O5 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C12H15ClN4O5/c1-15(2)5-3-4-14-12(18)8-6-9(16(19)20)11(13)10(7-8)17(21)22/h6-7H,3-5H2,1-2H3,(H,14,18) |
InChI Key |
PMAFNRWDLOOMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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